

4-Benzhydrylpiperidine (CAS 19841-73-7): A Physicochemical and Pharmacological Overview

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Compound of Interest

Compound Name: 4-(Diphenylmethyl)piperidine

Cat. No.: B042399

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Introduction

4-Benzhydrylpiperidine, identified by CAS number 19841-73-7, is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a benzhydryl (diphenylmethyl) group.^[1] This structural motif makes it a valuable building block and key intermediate in the synthesis of more complex, biologically active molecules.^[2] Its significance in medicinal chemistry is notably highlighted by its use as a precursor for N-type calcium channel blockers, a class of drugs with applications in managing cardiovascular conditions and pain.^[2] The compound typically presents as a white to off-white solid crystalline powder.^[1] This guide provides a detailed summary of its physicochemical properties, outlines standard experimental protocols for their determination, and illustrates its relevance in a key signaling pathway.

Physicochemical Data

The following tables summarize the key physicochemical properties of 4-Benzhydrylpiperidine. Data is compiled from various chemical databases and predictive models. It is important to note that some values are calculated estimates and should be confirmed by experimental analysis for critical applications.

Table 1: Identification and Structural Properties

Parameter	Value	Source(s)
CAS Number	19841-73-7	
Molecular Formula	C ₁₈ H ₂₁ N	
Molecular Weight	251.37 g/mol	
IUPAC Name	4-benzhydrylpiperidine	
Synonyms	4-(Diphenylmethyl)piperidine, RWJ 43724, NSC 89763	[1]
SMILES	<chem>C1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3</chem>	[1]
InChI Key	LUYLEMZRJQTGPM- UHFFFAOYSA-N	[1]

Table 2: Physical and Chemical Properties

Parameter	Value	Method/Notes	Source(s)
Physical State	White to off-white solid/crystalline powder	@ Standard Conditions	[1]
Melting Point	99 °C	Experimental	
Boiling Point	387.1 °C	@ 760 mmHg	
~384.5 °C	Rough Estimate	[2]	
Density	1.027 g/cm ³	Predicted	
~0.864 g/cm ³	Rough Estimate	[2]	
Water Solubility	log ₁₀ WS = -4.47	Calculated (Crippen Method)	
Solubility	Moderately soluble in organic solvents, less soluble in water.	Qualitative	[1]
logP (Octanol/Water)	3.818	Calculated (Crippen Method)	
pKa (Basic)	~10-11	Estimated	Based on piperidine structure
Vapor Pressure	3.39 x 10 ⁻⁶ mmHg	@ 25 °C (Estimate)	[2]

Experimental Protocols

Detailed experimental validation of physicochemical parameters is crucial in drug development. Below are standard methodologies for determining key properties of organic compounds like 4-Benzhydrylpiperidine.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

- **Sample Preparation:** A small quantity of finely powdered, dry 4-Benzhydrylpiperidine is packed into a thin-walled capillary tube to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. The apparatus can be an oil bath (e.g., Thiele tube) or a heated metal block.
- **Heating:** The sample is heated gradually. An initial rapid heating can be used to find an approximate melting point.
- **Measurement:** For an accurate reading, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The pKa value is essential for understanding a molecule's ionization state at a given pH, which affects its solubility, absorption, and receptor interaction. As a piperidine derivative, 4-Benzhydrylpiperidine is basic.

Protocol:

- **Solution Preparation:** A precise weight of 4-Benzhydrylpiperidine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.

- **Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties.

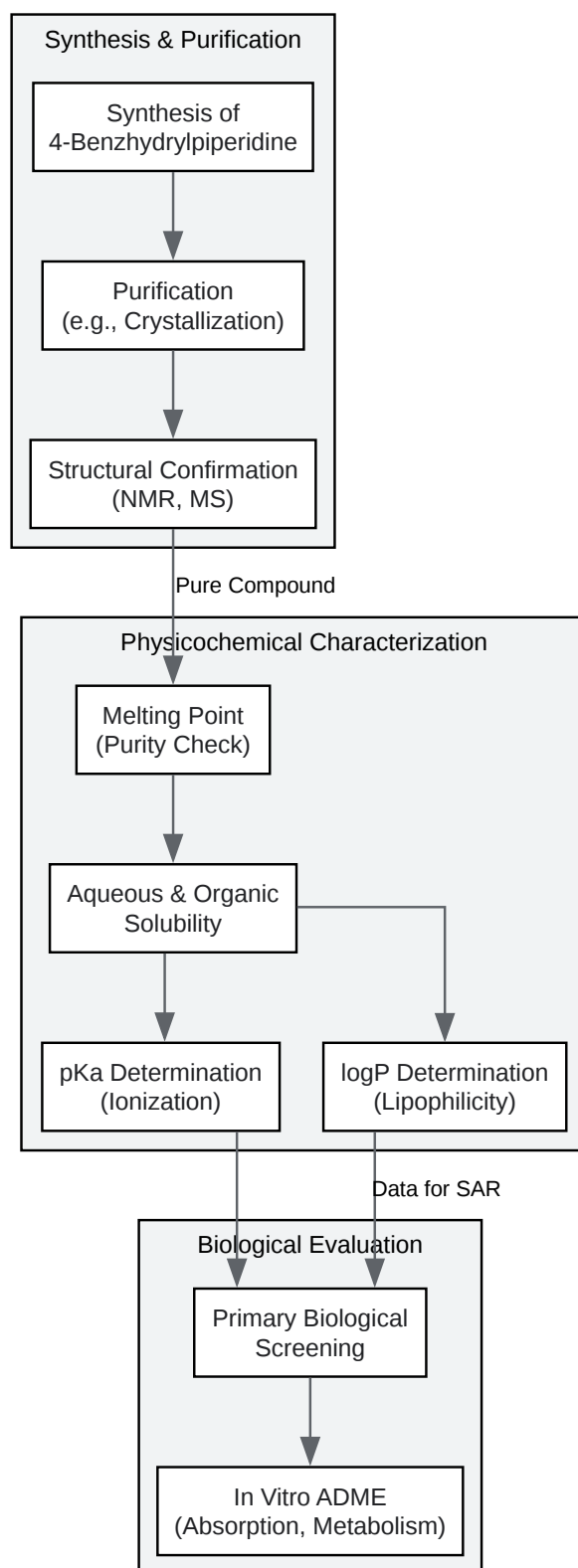
Protocol:

- **Phase Preparation:** Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate each other overnight.
- **Compound Addition:** A known amount of 4-Benzhydrylpiperidine is dissolved in the pre-saturated aqueous or octanol phase.
- **Partitioning:** The biphasic mixture is placed in a separation funnel and shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases are clearly separated.
- **Quantification:** The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity.

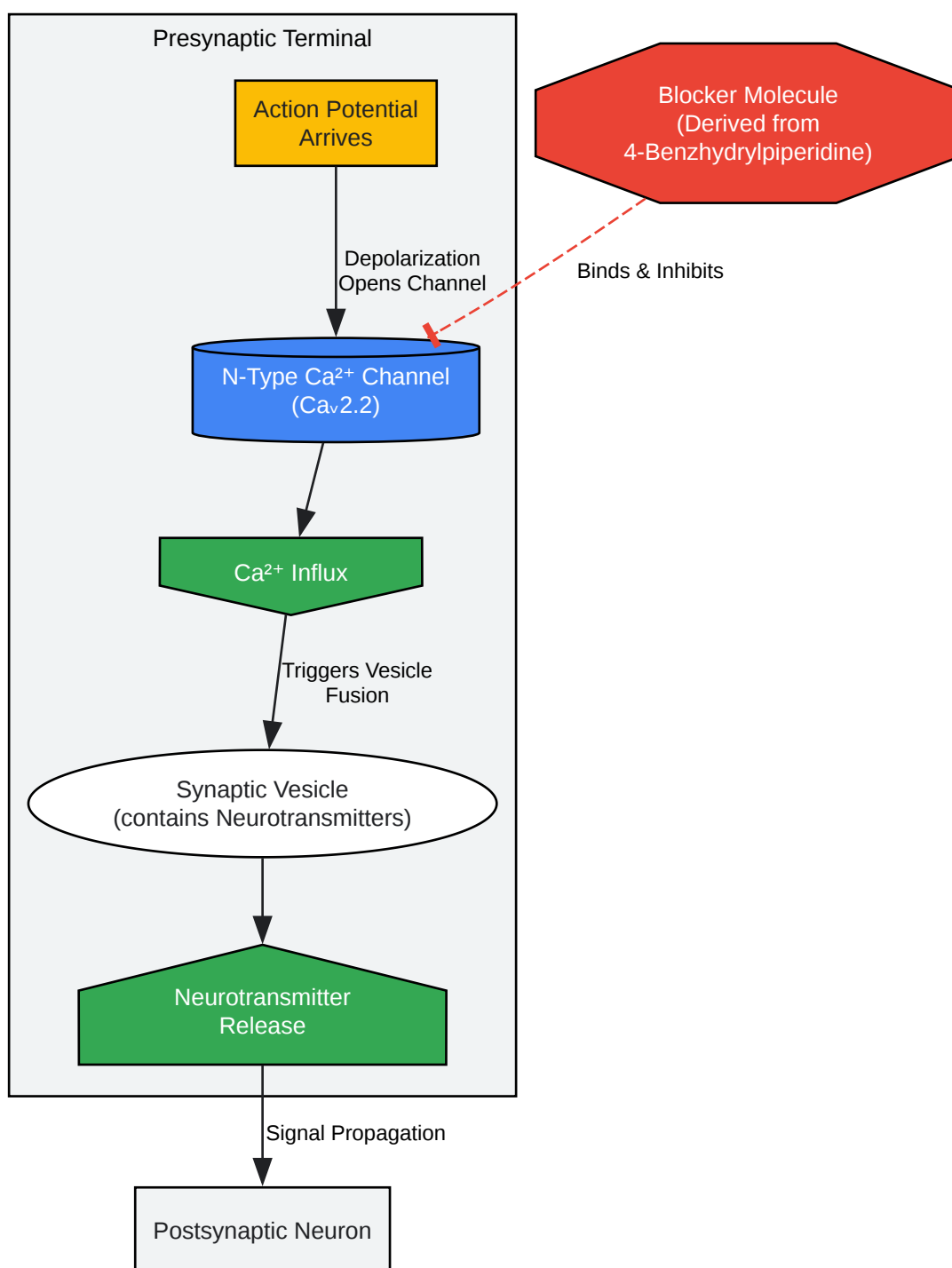


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Physicochemical Characterization Workflow.

Signaling Pathway: N-Type Calcium Channel Blockade

4-Benzhydrylpiperidine serves as a scaffold for synthesizing N-type ($\text{Ca}_v2.2$) calcium channel blockers. These channels are critical for neurotransmitter release at presynaptic terminals. Blocking them can modulate neuronal signaling, which is a key mechanism for pain relief.



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